REACTION_CXSMILES
|
[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][CH:7]=[N:6][C:5]=2[NH:4][C:2]1=[O:3].[OH2:12]>>[NH:1]1[C:10](=[O:11])[C:9]2[NH:8][C:7](=[O:12])[NH:6][C:5]=2[NH:4][C:2]1=[O:3]
|
Name
|
tris-hydrochloric acid
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2N=CNC2C1=O
|
Name
|
enzyme solution
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
gently mixed
|
Type
|
TEMPERATURE
|
Details
|
the increase of absorbance at 293 nm per minute
|
Type
|
CUSTOM
|
Details
|
at 37° C.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC=2NC(=O)NC2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 μmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |